molecular formula C17H27NO B11711394 2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one

2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one

Cat. No.: B11711394
M. Wt: 261.4 g/mol
InChI Key: PZOZCKFFWMPIMK-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1-(tricyclo[3311~3,7~]dec-1-yl)propan-1-one is a synthetic organic compound It features a pyrrolidine ring and a tricyclo[331

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the tricyclo[3.3.1.1~3,7~]decane moiety: This step may involve a series of reactions including alkylation or acylation to introduce the tricyclic structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming ketones or carboxylic acids.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming alcohols or amines.

    Substitution: Replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution reaction, but may include reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-1-(tricyclo[331

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, and modulating their activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)-1-(cyclohexyl)propan-1-one: Similar structure but with a cyclohexyl group instead of the tricyclo[3.3.1.1~3,7~]decane.

    2-(Pyrrolidin-1-yl)-1-(phenyl)propan-1-one: Similar structure but with a phenyl group.

Uniqueness

The uniqueness of 2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one lies in its tricyclic structure, which may confer specific chemical and physical properties not found in simpler analogs.

Properties

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

1-(1-adamantyl)-2-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C17H27NO/c1-12(18-4-2-3-5-18)16(19)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-15H,2-11H2,1H3

InChI Key

PZOZCKFFWMPIMK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C12CC3CC(C1)CC(C3)C2)N4CCCC4

Origin of Product

United States

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